molecular formula C6H12N2O4S2 B13443347 l-Cystine-13C6,15N2

l-Cystine-13C6,15N2

Cat. No.: B13443347
M. Wt: 248.25 g/mol
InChI Key: LEVWYRKDKASIDU-OGYFDXEDSA-N
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Description

l-Cystine-13C6,15N2: is a stable isotope-labeled form of l-Cystine, a dimeric non-essential amino acid formed by the oxidation of cysteine. This compound is particularly useful in various scientific research applications due to its labeled carbon and nitrogen atoms, which allow for precise tracking and analysis in metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of l-Cystine-13C6,15N2 typically involves the incorporation of labeled carbon (^13C) and nitrogen (^15N) atoms into the cysteine precursor, followed by oxidation to form the disulfide bond characteristic of cystine. The reaction conditions often include controlled oxidation environments to ensure the formation of the disulfide bond without over-oxidation .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors. The process is optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: l-Cystine-13C6,15N2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of l-Cystine-13C6,15N2 involves its role as a precursor for the synthesis of glutathione, a critical antioxidant in cellular defense against oxidative stress. The labeled isotopes allow for detailed tracking of glutathione synthesis and utilization in various biological pathways . The compound targets pathways involved in redox regulation and cellular detoxification .

Comparison with Similar Compounds

Uniqueness: l-Cystine-13C6,15N2 is unique due to its specific labeling with both ^13C and ^15N, which provides a dual isotopic signature for enhanced tracking and analysis in complex biological systems. This dual labeling makes it particularly valuable in studies requiring precise quantification and localization of metabolic processes .

Properties

Molecular Formula

C6H12N2O4S2

Molecular Weight

248.25 g/mol

IUPAC Name

(2R)-2-(15N)azanyl-3-[[(2R)-2-(15N)azanyl-2-hydroxycarbonyl(1,2-13C2)ethyl]disulfanyl](1,2,3-13C3)propanoic acid

InChI

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1

InChI Key

LEVWYRKDKASIDU-OGYFDXEDSA-N

Isomeric SMILES

[13CH2]([13C@@H]([13C](=O)O)[15NH2])SS[13CH2][13C@@H]([13C](=O)O)[15NH2]

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N

Origin of Product

United States

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